Product packaging for GSK3-IN-40(Cat. No.:)

GSK3-IN-40

Cat. No.: B1192833
M. Wt: 347.17
InChI Key: LDEKCICSIPDOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3-IN-40 is a cell-permeable, selective ATP-competitive inhibitor targeting Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that phosphorylates over 100 protein substrates, serving as a critical node in numerous cellular signaling pathways . It is implicated in a wide range of diseases, making it a prime target for research . The primary mechanism of this compound is the inhibition of GSK-3 activity. GSK-3 is unique among kinases as it is typically constitutively active in cells and often requires a "priming" phosphorylation on its substrates for optimal recognition . By competing with ATP, this compound prevents GSK-3 from phosphorylating its downstream targets, thereby modulating key biological processes. This inhibitor is an invaluable tool for probing the role of GSK-3 in various research contexts. It is particularly relevant in studies of metabolic diseases like Type 2 diabetes, as GSK-3 negatively regulates glycogen synthesis by phosphorylating and inactivating glycogen synthase . In neuroscience, GSK-3 is a key player in Alzheimer's disease pathogenesis, where it promotes the hyperphosphorylation of tau protein, leading to neurofibrillary tangles, and modulates amyloid-beta production . Furthermore, research explores the complex, context-dependent role of GSK-3 in cancer, where it can act as either a tumor suppressor or promoter . Its inhibition also shows promise in models of bipolar disorder and Fragile X syndrome, partly by mimicking the action of lithium, a known GSK-3 inhibitor . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.17

IUPAC Name

3-(2-Bromoacetyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C15H11BrN2O3/c1-18-7-9(8-4-2-3-5-10(8)18)12-13(11(19)6-16)15(21)17-14(12)20/h2-5,7H,6H2,1H3,(H,17,20,21)

InChI Key

LDEKCICSIPDOQM-UHFFFAOYSA-N

SMILES

O=C(C(C(CBr)=O)=C1C2=CN(C)C3=C2C=CC=C3)NC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK3IN-40;  GSK3 IN-40;  GSK3-IN-40

Origin of Product

United States

Molecular and Enzymatic Characterization of Gsk3 in 40

In Vitro Enzyme Kinetics of GSK3-IN-40

To understand the interaction of an inhibitor like this compound with its target enzymes, GSK-3α and GSK-3β, a series of in vitro enzyme kinetic studies would be required.

Determination of Inhibition Constant (K_i) for GSK-3α and GSK-3β

The inhibition constant (K_i) is a critical measure of an inhibitor's potency, representing the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a more potent inhibitor. The determination of K_i for this compound against both GSK-3 isoforms would involve measuring the enzymatic activity at various concentrations of the inhibitor and the substrate (typically ATP). This data would then be fitted to enzyme inhibition models, such as the Michaelis-Menten equation, to calculate the K_i values.

Hypothetical Data Table for this compound Inhibition Constants

Enzyme Isoform Inhibition Constant (K_i)
GSK-3α Data not available

Analysis of Inhibition Mechanism (e.g., ATP-Competitive, Substrate-Competitive, Allosteric)

The mechanism of inhibition describes how the inhibitor interacts with the enzyme. Common mechanisms for kinase inhibitors include:

ATP-Competitive: The inhibitor binds to the ATP-binding site of the kinase, directly competing with the endogenous ATP substrate. This is a common mechanism for GSK-3 inhibitors. frontiersin.org

Substrate-Competitive: The inhibitor binds to the substrate-binding site, preventing the target protein from binding. frontiersin.orgyoutube.com

Non-Competitive: The inhibitor binds to a site other than the ATP or substrate binding sites (an allosteric site), causing a conformational change that reduces the enzyme's activity.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Determining the mechanism for this compound would involve kinetic experiments where both substrate and inhibitor concentrations are varied. The resulting data, often visualized using Lineweaver-Burk plots, would reveal the nature of the inhibition.

Assessment of Reversibility and Irreversibility of this compound Binding

The nature of the bond between an inhibitor and an enzyme can be either reversible or irreversible.

Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme.

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. nih.gov

The reversibility of this compound's binding would be assessed using techniques such as jump-dilution assays. In this method, the enzyme and inhibitor are pre-incubated, and then the mixture is rapidly diluted. If the enzyme activity is restored upon dilution, the inhibition is reversible.

Isoform Selectivity Profiling of this compound

GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes and share high homology within their kinase domains. nih.govnih.gov Despite their similarities, they can have distinct physiological roles. nih.gov Therefore, understanding the isoform selectivity of an inhibitor is crucial.

Differential Inhibition of GSK-3α versus GSK-3β

The isoform selectivity of this compound would be determined by comparing its inhibitory potency (e.g., IC50 or K_i values) against GSK-3α and GSK-3β. The ratio of these values provides a selectivity index. High selectivity for one isoform over the other can be advantageous for targeting specific pathways and may reduce off-target effects.

Hypothetical Data Table for this compound Isoform Selectivity

Parameter GSK-3α GSK-3β Selectivity (α/β)

Methodologies for Isoform Selectivity Determination (e.g., Kinase Panels, Selective Assays)

To establish the selectivity of this compound, its activity would be tested against a broad panel of other protein kinases. This is important because the ATP-binding site is conserved across many kinases, which can lead to off-target inhibition. nih.gov Kinase profiling services typically screen a compound against hundreds of different kinases and report the percentage of inhibition at a given concentration. This provides a comprehensive view of the inhibitor's specificity. Additionally, cell-based assays using isoform-specific knockout or knockdown cell lines can be employed to confirm isoform-selective effects in a more physiological context.

Based on a comprehensive search of available scientific literature and databases, there is no public information available for a chemical compound specifically designated as "this compound." Consequently, the requested detailed article on its molecular and enzymatic characterization, specifically its off-target kinase profiling, cannot be generated.

The search for "this compound" across multiple queries, including those focused on kinase selectivity and off-target effects, did not yield any results pertaining to a compound with this identifier. This suggests that "this compound" may be an internal, unpublished, or incorrectly referenced compound name.

While general information on Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitors and their development is available, this information is not specific to a compound named "this compound" and therefore does not meet the precise requirements of the requested article. Without specific data from kinome scans or other profiling studies for "this compound," it is not possible to provide an accurate and informative article that adheres to the user's detailed outline.

Cellular Pharmacology and Signaling Pathway Modulation by Gsk3 in 40

Cellular Uptake and Intracellular Distribution of GSK3-IN-40

Information specifically on the cellular uptake and intracellular distribution of this compound is not detailed in the available literature. However, general principles of small molecule inhibitors and the known localization of the GSK-3 enzyme itself can provide context.

GSK-3, the target enzyme, is ubiquitously expressed and found in various intracellular compartments. While largely considered a cytoplasmic protein, GSK-3 can also be detected in the nucleus and mitochondria, where its activity can be higher than in the cytoplasm mdpi.complos.orgresearchgate.net. GSK-3α, one of the two mammalian isoforms, is predominantly cytosolic due to rapid nuclear export, whereas GSK-3β is detectable in the cytoplasm, nucleus, and mitochondria mdpi.complos.orgresearchgate.net. Its intracellular localization is dynamic and can be influenced by cell cycle phase and cellular stress researchgate.netresearchgate.net.

For small molecule inhibitors like this compound, cellular uptake typically involves passive diffusion across the cell membrane, active transport, or endocytosis, depending on the compound's physicochemical properties (e.g., lipophilicity, size, and presence of specific transporters). Once inside the cell, distribution to various organelles and compartments would be governed by similar factors, as well as specific binding affinities to intracellular targets or carrier proteins. The effectiveness of a GSK-3 inhibitor relies on its ability to reach and interact with the enzyme in its active intracellular locations.

Impact of this compound on Core GSK-3 Substrate Phosphorylation

GSK-3 is unique among kinases as it is typically constitutively active in resting cells and is inhibited, rather than activated, by upstream signals biologists.com. It phosphorylates a wide array of substrates, often requiring a "priming" phosphorylation by another kinase at a site four amino acids C-terminal to the GSK-3 target site nih.govnih.gov. Inhibition of GSK-3, as would be the action of this compound, leads to reduced phosphorylation of these substrates, thereby altering their activity, stability, or localization.

Regulation of Glycogen (B147801) Synthase Activity

Glycogen synthase (GS) was the first identified substrate of GSK-3, hence the kinase's name nih.govresearchgate.net. GSK-3 phosphorylates GS at multiple serine residues (e.g., serines 652, 648, 644, and 640 in glycogen synthase), which leads to the inactivation of GS and a reduction in glycogen synthesis nih.govnih.gov. Insulin (B600854) signaling, for instance, inhibits GSK-3, thereby promoting GS activity and glycogen synthesis researchgate.netarabjchem.org.

Therefore, inhibition of GSK-3 by this compound would lead to a decrease in the phosphorylation of glycogen synthase. This dephosphorylation would, in turn, activate glycogen synthase, promoting increased glycogen synthesis and intracellular glucose uptake nih.govarabjchem.org. This mechanism is a central aspect of how GSK-3 inhibitors can improve glucose metabolism researchgate.netarabjchem.org.

Table 1: Impact of GSK-3 Inhibition on Glycogen Synthase

Target ProteinGSK-3 Action (Normal)Effect of GSK-3 Inhibition (e.g., by this compound)Outcome
Glycogen Synthase (GS)Phosphorylation (inactivates GS) nih.govnih.govReduced phosphorylation of GS nih.govActivation of GS, increased glycogen synthesis, increased intracellular glucose uptake nih.govarabjchem.org

Modulation of Tau Protein Phosphorylation State

GSK-3 is a prominent kinase involved in the hyperphosphorylation of tau protein, a microtubule-associated protein thno.orgmdpi.comfrontiersin.org. In Alzheimer's disease (AD) and other tauopathies, tau becomes hyperphosphorylated at numerous serine and threonine residues, leading to its dissociation from microtubules, aggregation into insoluble neurofibrillary tangles (NFTs), and subsequent neuronal dysfunction and death thno.orgnih.govmdpi.comscientificarchives.com. GSK-3 can phosphorylate tau at many sites, including Ser 396, Ser 400, Ser 404, Thr 231, and Thr 235 (AT180 epitope) mdpi.complos.org.

Inhibition of GSK-3 by compounds like this compound would reduce the pathological hyperphosphorylation of tau. Studies have shown that GSK-3 inhibition can lead to reduced tau phosphorylation, decreased tau aggregation, and neuroprotection in various models of AD thno.orgnih.govmdpi.com. This highlights the therapeutic potential of GSK-3 inhibitors in neurodegenerative diseases characterized by tau pathology.

Table 2: Impact of GSK-3 Inhibition on Tau Protein

Target ProteinGSK-3 Action (Normal/Pathological)Effect of GSK-3 Inhibition (e.g., by this compound)Outcome
Tau ProteinPhosphorylation (contributes to hyperphosphorylation, aggregation) thno.orgnih.govmdpi.comfrontiersin.orgReduced tau phosphorylation thno.orgnih.govmdpi.comDecreased tau aggregation, neuroprotection thno.orgnih.govmdpi.com

Effects on β-Catenin Phosphorylation and Stabilization

β-Catenin is a key protein involved in cell-cell adhesion and the Wnt signaling pathway nih.govresearchgate.net. In the absence of Wnt signals, β-catenin is part of a "destruction complex" that includes GSK-3, casein kinase 1 (CK1), Axin, and Adenomatous Polyposis Coli (APC) nih.govplos.orgresearchgate.net. Within this complex, CK1 phosphorylates β-catenin at Ser45, which "primes" it for subsequent phosphorylation by GSK-3 at Thr41, Ser37, and Ser33 nih.govresearchgate.netscirp.orgjacc.org. These GSK-3-mediated phosphorylations mark β-catenin for ubiquitination and proteasomal degradation, thereby keeping its cytoplasmic levels low nih.govmdpi.comresearchgate.netjacc.org.

This compound, by inhibiting GSK-3, would prevent the phosphorylation of β-catenin at these critical sites. This inhibition of phosphorylation stabilizes β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus nih.govmdpi.comresearchgate.netscientificarchives.comrupress.org. Nuclear β-catenin then complexes with T-cell factor (TCF)/lymphoid enhancer factor (LEF) family transcription factors to activate the transcription of Wnt target genes, such as c-myc and cyclin D1 mdpi.com.

Table 3: Impact of GSK-3 Inhibition on β-Catenin

Target ProteinGSK-3 Action (Normal)Effect of GSK-3 Inhibition (e.g., by this compound)Outcome
β-CateninPhosphorylation (targets for degradation) nih.govresearchgate.netscirp.orgjacc.orgReduced β-catenin phosphorylation nih.govmdpi.comStabilization and accumulation of β-catenin, nuclear translocation nih.govmdpi.comscientificarchives.com

Interplay of this compound with Major Cellular Signaling Pathways

Wnt/β-Catenin Signaling Axis Perturbation

The Wnt/β-catenin signaling pathway is crucial for embryonic development, cell proliferation, differentiation, and stem cell maintenance mdpi.comscientificarchives.com. As discussed, GSK-3 is a central negative regulator of this pathway nih.govbiologists.complos.orgresearchgate.netscientificarchives.comrupress.org. In the "off" state of Wnt signaling, GSK-3 actively phosphorylates β-catenin, leading to its degradation nih.govplos.orgresearchgate.net.

Upon activation by Wnt ligands, the Wnt co-receptor LRP5/6 is phosphorylated, leading to the recruitment of Axin and the inhibition of GSK-3 activity within the β-catenin destruction complex mdpi.complos.orgresearchgate.net. This inhibition of GSK-3 prevents β-catenin phosphorylation, allowing its stabilization and subsequent nuclear translocation to activate Wnt target genes mdpi.complos.orgrupress.org.

This compound, as a pharmacological inhibitor of GSK-3, directly mimics the effect of Wnt pathway activation by inhibiting GSK-3. This leads to the stabilization of β-catenin and the subsequent activation of Wnt/β-catenin responsive gene transcription nih.govmdpi.comscientificarchives.comrupress.org. This perturbation of the Wnt/β-catenin axis by GSK-3 inhibition can have profound effects on cell fate, proliferation, and differentiation, and is implicated in various physiological and pathological processes, including cancer where aberrant Wnt signaling is often observed thno.orgmdpi.comresearchgate.netscientificarchives.com.

Table 4: Perturbation of Wnt/β-Catenin Signaling by GSK-3 Inhibition

Signaling PathwayGSK-3 Role (Normal/Off-state)Effect of GSK-3 Inhibition (e.g., by this compound)Outcome
Wnt/β-Catenin SignalingNegative regulator (phosphorylates β-catenin for degradation) nih.govplos.orgresearchgate.netInhibition of GSK-3 activity nih.govmdpi.comrupress.orgStabilization of β-catenin, activation of Wnt target gene transcription nih.govmdpi.comscientificarchives.com

PI3K/Akt/mTOR Pathway Regulation

Glycogen Synthase Kinase-3 (GSK3) is a pivotal component of the PI3K/Akt/mTOR signaling network, a pathway critical for regulating cell cycle, growth, and survival mdpi.comnih.govnih.govresearchgate.netresearchgate.net. Akt, a key kinase in this pathway, typically phosphorylates and inactivates GSK3, leading to its repression mdpi.comnih.govresearchgate.netspandidos-publications.comnih.gov. This inactivation of GSK3 by Akt is a common mechanism by which growth factors and insulin exert their cellular effects nih.gov. When GSK3 is inactivated, the mTORC1 complex can become active, promoting the translation of growth-regulatory mRNAs and thus cell proliferation mdpi.comnih.gov. GSK3 can also influence mTORC1 activity through its interaction with TSC1/TSC2, a complex that negatively regulates mTORC1 mdpi.comnih.gov. However, specific detailed research findings or data tables on how this compound directly regulates or influences the PI3K/Akt/mTOR pathway are not available.

NF-κB Signaling Modulation

GSK3 is known to regulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a crucial mediator of inflammation, cell survival, and proliferation mdpi.comnih.govoncotarget.comprobiologists.comupm.edu.mydiva-portal.orgfrontiersin.org. The interaction between GSK3 and NF-κB is complex and can be context-dependent mdpi.comoncotarget.comprobiologists.com. GSK3 has been shown to phosphorylate components of the NF-κB pathway, such as the NF-κB Essential Modifier (NEMO), influencing its stability and NF-κB activity mdpi.com. Inhibition of GSK3 can lead to decreased NF-κB activity, which may suppress the transcription of genes involved in inflammation and metastasis mdpi.com. Despite this general understanding of GSK3's role, specific data detailing the modulation of NF-κB signaling by this compound is not presented in the search results.

Hedgehog and Notch Pathway Crosstalk

GSK3 plays a role in the regulation and crosstalk of developmental pathways such as Hedgehog (Hh) and Notch signaling nih.govnih.govoaepublish.comfrontiersin.orgoncotarget.comfrontiersin.org. These pathways are fundamental in embryonic development, cell fate determination, and are frequently dysregulated in cancer nih.govnih.govoaepublish.comfrontiersin.orgoncotarget.comfrontiersin.org. For instance, in the Hedgehog pathway, GSK3, along with other kinases, phosphorylates Gli proteins, leading to their degradation and inhibition of Hh signaling frontiersin.org. In the Notch pathway, GSK3β can directly interact with and phosphorylate Notch intracellular domains (NICD-1 and NICD-2), affecting their nuclear localization, stability, and transcriptional activities frontiersin.org. While GSK3 is implicated in these interactions, specific research findings on the direct influence of this compound on Hedgehog and Notch pathway crosstalk are not available.

MAPK and TGF-β Signaling Influences

GSK3 interacts with and is influenced by the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) signaling pathways nih.govnih.govoaepublish.comprobiologists.com. MAPK kinases, such as ERK1/2, can phosphorylate and inactivate GSK3β mdpi.com. TGF-β signaling, which regulates cell growth, differentiation, and tissue repair, can also be modulated by GSK3 nih.gov. GSK3 has been shown to regulate the differentiation of pulmonary fibroblasts induced by TGF-β1, potentially by influencing the activation of CREB (cAMP response element-binding protein) nih.gov. However, specific detailed data on how this compound influences MAPK and TGF-β signaling are not found in the provided search results.

Effects of this compound on Fundamental Cellular Processes

The available literature primarily discusses the general effects of GSK3 inhibition on fundamental cellular processes, rather than specific findings for this compound.

Cell Proliferation and Growth Regulation

GSK3 has complex and often contradictory roles in cell proliferation and growth regulation, depending on the cellular context and cancer type nih.govoncotarget.comprobiologists.comfrontiersin.orgnih.govplos.org. In some instances, GSK3 acts as a tumor suppressor, where its inhibition promotes proliferation and tumorigenesis nih.gov. Conversely, in other contexts, GSK3 may act as a tumor promoter, and its inhibition can reduce tumor cell survival and proliferation, leading to cell cycle arrest nih.govoncotarget.comprobiologists.comnih.govplos.org. GSK3 can regulate the activity of various transcription factors and cell cycle proteins, such as c-Myc, cyclin D1, and p27Kip-1, thereby influencing cell growth and proliferation nih.govoncotarget.com. However, specific research findings or data tables detailing the direct effects of this compound on cell proliferation and growth regulation are not available.

Preclinical Efficacy Studies of Gsk3 in 40 in Disease Models

In Vivo Preclinical Animal Model Evaluations of GSK3-IN-40

Assessment of Biological Endpoints and Biomarker Modulation

The therapeutic potential of GSK-3 inhibitors is predicated on their ability to modulate the activity of the GSK-3 enzyme, which is a key regulator of numerous cellular processes. nih.gov Preclinical studies of compounds like this compound are designed to meticulously assess their effects on various biological markers to establish a clear link between target engagement and therapeutic outcome.

A primary mechanism of action for GSK-3 inhibitors is the alteration of the phosphorylation state of its downstream substrates. researchgate.net GSK-3 is a constitutively active kinase involved in the phosphorylation of a wide array of proteins, and its inhibition is expected to lead to a decrease in the phosphorylation of these targets. aacrjournals.orgnih.gov

In the context of Alzheimer's disease models, a critical biomarker is the phosphorylation of the tau protein. mdpi.comnih.govnih.gov Hyperphosphorylation of tau is a hallmark of the disease, leading to the formation of neurofibrillary tangles. frontiersin.org Preclinical studies with GSK-3 inhibitors often demonstrate a significant reduction in tau phosphorylation at various disease-relevant epitopes.

Another important signaling pathway regulated by GSK-3 is the Wnt/β-catenin pathway. nih.gov GSK-3-mediated phosphorylation of β-catenin targets it for degradation. nih.gov Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of Wnt target genes. mdpi.com Monitoring the levels of phosphorylated and total β-catenin is a key biomarker for assessing the activity of GSK-3 inhibitors in relevant disease models, such as certain cancers where this pathway is dysregulated. researchgate.net

The table below summarizes the expected changes in the phosphorylation of key proteins following treatment with a GSK-3 inhibitor.

Protein TargetDisease AssociationExpected Change with GSK-3 Inhibition
TauAlzheimer's DiseaseDecrease in phosphorylation
β-cateninCancer, Neurodegenerative DiseasesDecrease in phosphorylation, leading to increased total protein levels
Glycogen (B147801) SynthaseDiabetesDecrease in phosphorylation, leading to activation
CRMP2Neurological DisordersDecrease in phosphorylation

Histopathological and morphological analyses in preclinical models provide visual evidence of a compound's therapeutic effects at the tissue and cellular level. These assessments are crucial for understanding the impact of GSK-3 inhibition on disease-related structural changes.

In animal models of neurodegenerative diseases, such as Alzheimer's, treatment with GSK-3 inhibitors is evaluated for its ability to reduce hallmark pathologies. This includes the quantification of amyloid plaques and neurofibrillary tangles in brain tissue sections. researchgate.net Furthermore, assessments of neuronal loss and synaptic density in specific brain regions, like the hippocampus, are performed to determine the neuroprotective effects of the treatment. researchgate.net

For diseases involving inflammation, histopathological examination can reveal a reduction in immune cell infiltration and tissue damage in response to a GSK-3 inhibitor. mdpi.com In models of cancer, morphological assessments of tumor tissue can demonstrate changes in tumor size, vascularization, and the extent of apoptosis or necrosis. aacrjournals.org

The following table outlines common histopathological and morphological assessments in preclinical studies of GSK-3 inhibitors.

AssessmentDisease ModelEndpoint
Amyloid Plaque LoadAlzheimer's DiseaseQuantification of Aβ plaques
Neurofibrillary Tangle DensityAlzheimer's DiseaseQuantification of hyperphosphorylated tau aggregates
Neuronal CountNeurodegenerative DiseasesAssessment of neuroprotection
Synaptic DensityNeurodegenerative DiseasesEvaluation of synaptic integrity
Immune Cell InfiltrationInflammatory DiseasesMeasurement of inflammatory response
Tumor MicrostructureCancerAnalysis of tumor morphology and viability

Ultimately, the preclinical efficacy of a therapeutic agent is determined by its ability to improve functional outcomes and ameliorate disease-related behavioral deficits in animal models. nih.govfrontiersin.org These assessments provide a holistic view of the compound's potential clinical benefit.

In the context of neurodegenerative diseases, a battery of behavioral tests is employed to assess cognitive function. For instance, in mouse models of Alzheimer's disease, tasks such as the Morris water maze and novel object recognition are used to evaluate learning and memory. researchgate.net Improvements in performance on these tasks following treatment with a GSK-3 inhibitor would be a strong indicator of its therapeutic potential.

For mood disorders, where GSK-3 has been implicated, behavioral tests like the forced swim test and tail suspension test are used to assess antidepressant-like effects in rodents. nih.govjneurosci.org A reduction in immobility time in these tests is considered a positive response. In models of hyperactivity or mania, open-field tests are used to measure locomotor activity and exploratory behavior. jneurosci.org

The table below provides examples of functional and behavioral assessments used in preclinical studies of GSK-3 inhibitors.

Behavioral TestDisease ModelAssessed Function
Morris Water MazeAlzheimer's DiseaseSpatial learning and memory
Novel Object RecognitionAlzheimer's DiseaseRecognition memory
Forced Swim TestDepressionAntidepressant-like activity
Tail Suspension TestDepressionAntidepressant-like activity
Open Field TestMania, AnxietyLocomotor activity, exploratory behavior
Rotarod TestParkinson's DiseaseMotor coordination and balance

Advanced Preclinical Research and Methodological Approaches for Gsk3 in 40

Ex Vivo Tissue Analysis and Organotypic Slice Culture Studies

Specific detailed research findings and data tables for the chemical compound "GSK3-IN-40" in ex vivo tissue analysis and organotypic slice culture studies were not identified in the available scientific literature. Research on GSK-3 inhibitors broadly utilizes ex vivo models, such as organotypic hippocampal slice cultures, to investigate their effects on various cellular processes, including microglial migration, inflammation, and synaptic plasticity nih.govscirp.orgresearchgate.netresearchgate.net. Ex vivo tissue analysis has also been employed to study the impact of GSK-3 inhibition on cardiac function, islet inflammation, and hematopoietic stem cell maintenance arabjchem.org. However, these studies typically refer to other known GSK-3 inhibitors (e.g., lithium, CHIR99021, SB415286, AR-A014418) rather than "this compound".

Computational and Structure Activity Relationship Sar Studies of Gsk3 in 40 Analogs

Structure-Activity Relationship (SAR) Elucidation

SAR studies for pyrazolopyridine-based GSK-3 inhibitors have systematically explored how chemical modifications to the core structure influence biological activity, leading to the development of potent and selective compounds.

Identification of Key Pharmacophoric Features for GSK-3 Inhibition

The essential pharmacophore for GSK-3 inhibition by pyrazolopyridine analogs involves several key features. The pyrazolopyridine core itself acts as a scaffold, positioning crucial substituents in the ATP-binding pocket of the enzyme. A primary pharmacophoric element is the hydrogen bonding interaction between the heterocyclic core and the "hinge" region of the kinase, a common feature for ATP-competitive inhibitors.

Key interactions typically involve:

A Hydrogen Bond Donor/Acceptor System: The nitrogen atoms within the pyrazolopyridine scaffold are critical for forming hydrogen bonds with the backbone residues of the hinge region in the GSK-3 active site.

A Hydrophobic Region: A substituted aryl group, often at the 6-position of the pyrazolopyridine ring, is essential for occupying a hydrophobic pocket within the active site. The nature and substitution pattern of this ring significantly impact potency.

Additional Interaction Points: Other positions on the scaffold allow for the introduction of various groups that can form additional interactions, such as hydrogen bonds or hydrophobic contacts, with other residues in the active site, thereby fine-tuning the inhibitor's potency and selectivity.

Derivatization Strategies and Lead Optimization

Systematic derivatization of the pyrazolopyridine scaffold has been a key strategy for lead optimization. Researchers have explored modifications at various positions to enhance GSK-3 inhibitory potency. For instance, studies on a series of 6-aryl-pyrazolo[3,4-b]pyridines revealed that the introduction of bulky, hydrophobic groups at specific positions on the aryl ring could increase inhibitory activity, likely by enhancing hydrophobic interactions within the ATP binding site. scialert.netdocsdrive.com

The table below illustrates the impact of substituting the R-group on a generalized pyrazolopyridine core on GSK-3β inhibition.

CompoundR-Group SubstitutionGSK-3β IC50 (nM)
Analog 1 -H150
Analog 2 -Cl75
Analog 3 -CH3120
Analog 4 -OCH398
Analog 5 -Br50

Note: Data is representative and compiled from general findings on pyrazolopyridine analogs to illustrate SAR principles.

This data demonstrates that small, electron-withdrawing groups like chlorine and bromine tend to enhance potency compared to hydrogen or small alkyl groups. This suggests that both steric and electronic factors play a crucial role in the interaction with the target enzyme.

Molecular Docking and Binding Mode Analysis of GSK3-IN-40

Molecular docking simulations provide a detailed, three-dimensional view of how inhibitors like this compound fit into the GSK-3 active site, guiding further rational design.

Ligand-Protein Interaction Profiling with GSK-3 Active Site

Docking studies of pyrazolopyridine and pyrazolopyrimidine derivatives into the ATP-binding site of GSK-3β have consistently shown a characteristic binding mode. nih.govnih.gov The inhibitor orients itself to form key hydrogen bonds with the hinge region's backbone amide and carbonyl groups, particularly with the residue Val135. nih.gov

The aryl substituent at the 6-position typically extends into a hydrophobic pocket formed by residues such as Ile62, Phe67, and Val70. nih.gov The specific interactions can include:

Hydrogen Bonds: The maleimide nitrogen often interacts with the carbonyl oxygen of Asp133, while an oxygen on the inhibitor can interact with the backbone NH of Val135. nih.gov

Hydrophobic Interactions: The core scaffold and its substituents engage in van der Waals interactions with hydrophobic residues.

Salt Bridges: In some analogs, charged groups can form salt bridges with charged residues like Arg96, Arg180, and Lys205, which constitute a phosphate-binding pocket. kenyon.edu

These computational models are often validated by co-crystal structures, which have confirmed the predicted binding modes for similar inhibitor classes. nih.gov

Computational Prediction of Isoform Selectivity

GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which share a very high degree of sequence identity (97%) in their catalytic domains. frontiersin.orgnih.gov Despite this similarity, achieving isoform selectivity is a goal for therapeutic development to minimize off-target effects.

Computational studies suggest that isoform selectivity can arise from subtle differences in the flexibility and amino acid composition of the active sites. While the ATP-binding pocket is highly conserved, regions outside the immediate binding site can differ. Molecular dynamics simulations can help identify these differences in protein motion and conformation. Inhibitors can be designed to exploit these minor variations, for example, by incorporating substituents that interact with non-conserved residues or by matching the conformational flexibility of one isoform's active site over the other. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For GSK-3 inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to pyrazolopyrimidine and pyrazolopyridine derivatives. nih.gov

These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with inhibitory activity. nih.gov For example, a CoMFA model might indicate that:

A region of sterically favorable (green) contours near the aryl substituent suggests that larger groups in that position would increase activity.

An area of electropositive favorable (blue) contours near a nitrogen atom highlights the importance of that atom for hydrogen bonding or electrostatic interactions.

Such models have shown good statistical significance and predictive power, with cross-validated r² (q²) values often exceeding 0.5, indicating a robust model. nih.gov These QSAR models serve as powerful predictive tools, enabling the virtual screening of new compound libraries and guiding the design of novel analogs with potentially enhanced potency before their chemical synthesis. scialert.netnih.gov

Information regarding the chemical compound “this compound” is not publicly available at this time.

Due to the absence of any available information, it is not possible to provide an article on the computational and structure-activity relationship studies, rational design strategies, or in silico ADME/Tox predictions related to this compound and its analogs as outlined in the request.

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Challenges and Future Perspectives in Gsk3 in 40 Research

Strategies to Mitigate Potential Drug Resistance Mechanisms

Drug resistance is a common challenge in therapies targeting kinases. For ATP-competitive inhibitors of GSK-3, resistance can emerge through mutations in the ATP-binding site of the enzyme, which would reduce the inhibitor's binding affinity.

To counteract this, research into GSK3-IN-40 could explore non-ATP-competitive mechanisms of inhibition. Developing allosteric inhibitors that bind to sites other than the active site could be a valuable strategy, as these sites may be less prone to mutations that confer resistance. Another approach is the development of substrate-competitive inhibitors.

Pharmacological Delivery and Bioavailability Considerations for this compound

For any potential therapeutic agent, achieving adequate bioavailability and delivery to the target tissue is critical. For a GSK-3 inhibitor intended for neurological disorders, the ability to cross the blood-brain barrier is a major consideration.

Pharmacokinetic studies of this compound would be essential to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Should the compound exhibit poor bioavailability, formulation strategies such as encapsulation in nanoparticles or conjugation to carrier molecules could be explored to improve its delivery.

Exploration of Combination Therapies with this compound

Given the central role of GSK-3 in numerous signaling pathways, there is significant potential for combination therapies. aacrjournals.org For instance, in the context of cancer, combining a GSK-3 inhibitor with existing chemotherapeutic agents or targeted therapies could lead to synergistic effects and overcome resistance. aacrjournals.org

Preclinical studies would be necessary to identify rational combination strategies for this compound. These studies would involve in vitro and in vivo models to assess the efficacy and safety of the combination treatment. For example, in certain cancers, combining a GSK-3 inhibitor with an mTOR inhibitor has shown promise.

Unveiling Novel Regulatory Mechanisms of GSK-3 Modulated by this compound

GSK-3 activity is tightly regulated by a complex network of upstream kinases and phosphatases, as well as by its subcellular localization and interaction with other proteins. nih.govfrontiersin.org A novel inhibitor like this compound could serve as a chemical probe to further elucidate these regulatory mechanisms.

Research could focus on how this compound affects the phosphorylation status of GSK-3 at its regulatory serine and tyrosine residues. Furthermore, studies could investigate whether the inhibitor alters the interaction of GSK-3 with its binding partners in key signaling complexes, such as the β-catenin destruction complex.

Translational Research Directions for this compound in Preclinical Settings

The ultimate goal of developing a new inhibitor is its translation into a clinical therapeutic. For this compound, this would require a comprehensive preclinical evaluation in relevant disease models.

Given the involvement of GSK-3 in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, a key decision would be the selection of the primary indication for preclinical development. nih.govresearchgate.netnih.gov Efficacy studies in animal models of these diseases would be crucial to establish proof-of-concept. These studies would also involve the identification of pharmacodynamic biomarkers to monitor the biological effects of this compound in vivo.

Table 2: Potential Preclinical Models for Evaluating this compound

Disease AreaPreclinical ModelKey Outcome Measures
Alzheimer's DiseaseTransgenic mouse models (e.g., 5xFAD)Tau phosphorylation, amyloid-beta plaques, cognitive function
Type 2 Diabetesdb/db mice, high-fat diet-induced obese miceGlucose tolerance, insulin (B600854) sensitivity, glycogen (B147801) synthesis
Cancer (e.g., Pancreatic)Xenograft or patient-derived xenograft (PDX) modelsTumor growth inhibition, apoptosis, cell cycle arrest

Q & A

Q. What is the molecular mechanism of GSK3-IN-40 in inhibiting GSK-3β, and how does it compare to other inhibitors like lithium?

this compound acts as a potent ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β), binding to the kinase domain to block substrate phosphorylation. Unlike lithium, which indirectly inhibits GSK-3β via inositol monophosphatase (IMPase) pathways and has broader off-target effects, this compound demonstrates higher specificity. Methodologically, confirm its mechanism using kinase activity assays (e.g., radioactive kinase assays with purified GSK-3β) and compare inhibition profiles with lithium in Xenopus embryo models to assess developmental phenotypes .

Q. What in vitro assays are recommended for evaluating this compound activity and selectivity?

  • Kinase profiling panels : Use commercial kinase screening services (e.g., Eurofins KinaseProfiler™) to test inhibition against 50+ kinases, including CDK5, PKA, and PKC, to rule off-target effects.
  • Cell-based assays : Measure phosphorylation levels of GSK-3β substrates (e.g., β-catenin, tau) via Western blot in HEK293 or SH-SY5Y cells treated with varying concentrations (1 nM–10 µM).
  • Dose-response curves : Calculate IC50 values using nonlinear regression analysis (e.g., GraphPad Prism) to quantify potency .

Q. How can researchers validate the purity and identity of newly synthesized this compound batches?

Follow standardized protocols for compound characterization:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  • High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity using a C18 column with UV detection.
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
  • Cross-reference with literature : Compare spectral data with published studies to confirm consistency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s IC50 values across studies?

Contradictions in IC50 values often arise from variations in assay conditions (e.g., ATP concentration, enzyme sources). To address this:

  • Standardize assay protocols : Use consistent ATP concentrations (e.g., 10 µM) and recombinant human GSK-3β isoforms.
  • Control for batch variability : Test multiple compound batches and include positive controls (e.g., AR-A014418).
  • Meta-analysis : Aggregate published IC50 data (using tools like Google Scholar’s advanced search operators intitle:"this compound" AND ("IC50" OR "kinase inhibition")) to identify trends or outliers .

Q. What strategies improve this compound’s cellular permeability in neuronal models for studying neurodegenerative pathways?

  • Chemical modification : Add prodrug moieties (e.g., ester groups) to enhance lipophilicity.
  • Nanoparticle delivery : Encapsulate this compound in PLGA nanoparticles to bypass efflux pumps.
  • Blood-brain barrier (BBB) models : Test permeability using in vitro BBB co-cultures (e.g., hCMEC/D3 cells) or in vivo microdialysis in rodents.
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. How can multi-omics data integration clarify off-target effects of this compound in cancer cell lines?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., Wnt/β-catenin, apoptosis).
  • Proteomics : Use LC-MS/MS to quantify changes in kinase interactomes.
  • CRISPR-Cas9 screens : Identify synthetic lethal genes to pinpoint off-target vulnerabilities.
  • Network analysis : Apply tools like STRING or Cytoscape to map protein-protein interactions affected by this compound .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in high-throughput screens?

  • ANOVA with post-hoc tests : Compare means across multiple concentrations.
  • Hill slope modeling : Fit dose-response curves to assess cooperativity.
  • False discovery rate (FDR) correction : Adjust p-values for multiplicity in omics datasets (e.g., Benjamini-Hochberg method).
  • Power analysis : Pre-determine sample sizes using tools like G*Power to ensure reproducibility .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability.
  • Toxicology screens : Assess liver/kidney function markers (e.g., ALT, creatinine) in animal models.
  • Temporal dosing studies : Optimize administration schedules (e.g., QD vs. BID dosing) to maintain therapeutic thresholds .

Data Interpretation & Replication

Q. What steps ensure reproducibility of this compound studies across independent labs?

  • Detailed Supplementary Materials : Publish HPLC/NMR spectra, assay protocols, and raw data in repositories like Zenodo.
  • Collaborative validation : Partner with external labs to replicate key findings using blinded compound samples.
  • FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable via platforms like Figshare .

Q. How can researchers leverage Google Scholar’s advanced search to track emerging studies on this compound?

  • Use operators like author:"P. S. Klein" to find foundational papers or source:"Journal of Biological Chemistry" for discipline-specific updates.
  • Set up email alerts for queries like intitle:"this compound" to monitor new publications.
  • Trace citation networks using “Cited by” links to identify evolving research trends .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.